molecular formula C11H8N4O5 B3844086 4-[(3,5-Dinitropyridin-2-yl)amino]phenol

4-[(3,5-Dinitropyridin-2-yl)amino]phenol

Cat. No.: B3844086
M. Wt: 276.20 g/mol
InChI Key: NPUBTAPNNPACRY-UHFFFAOYSA-N
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Description

4-[(3,5-Dinitropyridin-2-yl)amino]phenol is a chemical compound known for its unique structure and properties It consists of a phenol group attached to an amino group, which is further connected to a 3,5-dinitropyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dinitropyridin-2-yl)amino]phenol typically involves the reaction of 3,5-dinitropyridine with an appropriate phenol derivative. One common method includes the nucleophilic aromatic substitution reaction, where the phenol derivative reacts with 3,5-dinitropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dinitropyridin-2-yl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,5-Dinitropyridin-2-yl)amino]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,5-Dinitropyridin-2-yl)amino]phenol involves its interaction with specific molecular targets. In biological systems, the compound’s electron-withdrawing nitro groups play a crucial role in its reactivity. For instance, in fluorescent probes, the nitro groups quench fluorescence via photoinduced electron transfer, which is reversed upon interaction with biothiols, leading to fluorescence "turn-on" . This mechanism is exploited in various biochemical assays and imaging techniques.

Comparison with Similar Compounds

4-[(3,5-Dinitropyridin-2-yl)amino]phenol can be compared with other similar compounds such as:

    2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical research.

    2,4-Dinitrobenzenesulfonyl chloride: Used in organic synthesis for introducing sulfonyl groups.

    7-Nitro-2,1,3-benzoxadiazole: Employed in the development of fluorescent probes.

The uniqueness of this compound lies in its higher electron-withdrawing ability, which enhances its reactivity and sensitivity in various applications .

Properties

IUPAC Name

4-[(3,5-dinitropyridin-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5/c16-9-3-1-7(2-4-9)13-11-10(15(19)20)5-8(6-12-11)14(17)18/h1-6,16H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUBTAPNNPACRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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